Cas no 2034480-29-8 (2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one)
![2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/2034480-29-8x500.png)
2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(4-methylphenoxy)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone
- 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one
-
- インチ: 1S/C18H21N3O3/c1-14-6-8-15(9-7-14)23-13-18(22)21-11-3-4-16(12-21)24-17-5-2-10-19-20-17/h2,5-10,16H,3-4,11-13H2,1H3
- InChIKey: XYQVFBPHJCDUOJ-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCCC(OC2=NN=CC=C2)C1)COC1=CC=C(C)C=C1
2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6490-0162-15mg |
2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034480-29-8 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6490-0162-10mg |
2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034480-29-8 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6490-0162-5μmol |
2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034480-29-8 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6490-0162-1mg |
2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034480-29-8 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6490-0162-2mg |
2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034480-29-8 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6490-0162-4mg |
2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034480-29-8 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6490-0162-3mg |
2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034480-29-8 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6490-0162-25mg |
2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034480-29-8 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6490-0162-20μmol |
2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034480-29-8 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6490-0162-2μmol |
2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034480-29-8 | 2μmol |
$57.0 | 2023-09-08 |
2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one 関連文献
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
9. Book reviews
-
10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-oneに関する追加情報
Introduction to 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one (CAS No. 2034480-29-8)
2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2034480-29-8, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The presence of multiple functional groups, including a phenoxy moiety, a piperidine ring, and a pyridazine linkage, makes this molecule a versatile scaffold for medicinal chemistry applications.
The structural composition of 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one is characterized by its intricate connectivity of these heterocyclic systems. The 4-methylphenoxy group introduces a lipophilic aromatic ring system, which can enhance membrane permeability and binding affinity to biological targets. Meanwhile, the pyridazine ring is known for its ability to modulate enzyme activity and receptor interactions, making it a valuable component in the design of bioactive molecules. The piperidine moiety further contributes to the compound's solubility and metabolic stability, which are critical factors in drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential interactions of this compound with various biological targets. Studies suggest that the combination of these functional groups may confer dual-targeting capabilities, allowing the molecule to interact with multiple pathways simultaneously. This approach has been increasingly recognized as a strategy to improve therapeutic efficacy while minimizing side effects.
In the context of current pharmaceutical research, 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one represents an intriguing candidate for further investigation. Its structural features align well with emerging trends in drug design, such as the development of multivalent inhibitors and allosteric modulators. The compound's potential to interact with proteins involved in metabolic disorders, neurodegenerative diseases, and inflammatory conditions has been highlighted in preliminary studies.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated coupling strategies, have been employed to construct the complex framework efficiently. These techniques not only enhance synthetic feasibility but also allow for modifications that can fine-tune biological activity.
Evaluation of the pharmacokinetic properties of 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one is crucial for its translation from laboratory research to clinical applications. Preliminary pharmacokinetic studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting its potential as a viable drug candidate. Additionally, toxicological assessments are being conducted to assess its safety profile and identify any potential liabilities before advancing into preclinical testing.
The role of computational tools in predicting the biological activity of this compound cannot be overstated. Machine learning models and molecular docking simulations have been utilized to identify potential binding pockets and predict interaction affinities with target proteins. These computational approaches complement experimental efforts by providing rapid screening of virtual libraries and guiding experimental design.
Future directions in the study of 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one include exploring its efficacy in animal models of disease and conducting clinical trials to evaluate its therapeutic potential in humans. Collaborative efforts between academic researchers and pharmaceutical companies are essential to accelerate these processes and bring new treatments to patients who need them.
The versatility of this compound as a chemical scaffold also opens up possibilities for derivative development. By modifying specific functional groups or introducing additional substituents, researchers can generate libraries of analogs with tailored properties. This strategy allows for systematic optimization of potency, selectivity, and pharmacokinetic profiles.
The integration of 2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one into broader drug discovery programs aligns with current trends toward innovative therapeutic solutions. Its unique structural features make it a valuable asset in the quest for novel treatments across various therapeutic areas. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in addressing unmet medical needs.
2034480-29-8 (2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one) 関連製品
- 2088570-70-9(perfluorophenyl 4-(methyldisulfanyl)pentanoate)
- 2228589-07-7(3-(2-fluoro-6-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 88425-47-2(1-(Phenylsulfonyl)proline)
- 1694364-37-8(3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde)
- 2639426-46-1(Ethyl spiro[piperidine-4,6′(7′H)-[4H]pyrazolo[5,1-c][1,4]oxazine]-2′-carboxylate)
- 2309122-41-4(8-(tert-butoxy)carbonyl-8-azabicyclo3.2.1oct-2-ene-2-carboxylic acid)
- 2227691-38-3(4-(oxan-4-yl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid)
- 942788-61-6(1-4-(4-bromo-3-propoxybenzenesulfonyl)piperazin-1-ylethan-1-one)
- 1220036-39-4(1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol)
- 1541992-04-4(1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine)




